2-Fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound has garnered attention in pharmaceutical research due to its potential as a glycine transporter inhibitor, which may have implications in treating various neurological disorders. The structure contains a pyridine ring substituted with a fluorine atom and a carboxamide functional group, along with a hydroxycyclohexyl moiety.
The compound is classified under pyridine derivatives, specifically as a carboxamide due to the presence of the carboxamide functional group. It is synthesized as part of research into new therapeutic agents targeting neurotransmitter transporters. The compound can be found in various chemical databases and patent filings, indicating its relevance in medicinal chemistry and pharmacology .
The synthesis of 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide typically involves multiple steps:
Technical details regarding reaction conditions, catalysts, and yields can vary based on specific methodologies employed in laboratory settings .
The molecular formula for 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide is . Its structure includes:
The compound's structural data can be represented using various notations:
C1CCCCC1(C(=O)N(C)C2=CC=NC(=C2F)C(=O)N)O
ZBFAXMKJADVOGH-UHFFFAOYSA-N
The molecular weight is approximately 236.29 g/mol, and it exhibits specific spectral properties that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The primary chemical reactions involving 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide include:
These reactions are crucial for exploring the compound's reactivity and potential modifications for enhanced biological activity .
The mechanism of action for 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide primarily involves its role as a glycine transporter inhibitor. This action may lead to increased levels of glycine in synaptic clefts, enhancing neurotransmission related to inhibitory pathways in the central nervous system.
Research indicates that compounds within this class may influence receptor activity and synaptic plasticity, potentially offering therapeutic benefits in conditions such as schizophrenia or other neuropsychiatric disorders .
Relevant analytical techniques such as high-performance liquid chromatography can be employed to assess purity and stability over time .
2-Fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide is primarily investigated for its potential applications in:
This compound represents an important area of research within medicinal chemistry, particularly for developing novel therapeutic agents aimed at neurological disorders .
The strategic implementation of bioisosteric replacements in the linker region of 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide represents a cornerstone of its rational design. This approach addressed metabolic instability observed in first-generation mitofusin activators featuring linear alkyl linkers. Research demonstrated that replacing the hexanamide linker's flexible methylene chains with conformationally restricted cycloalkyl groups significantly enhanced metabolic stability while preserving critical pharmacophore geometry. Specifically, cyclopropyl-containing analogs reduced conformational entropy and introduced steric constraints that impeded oxidative metabolism by cytochrome P450 enzymes [1] [5].
Comparative metabolic stability studies revealed dramatic improvements: The cyclopropyl-modified linker exhibited a 75% reduction in intrinsic clearance (Clint <10 μL/min/mg) compared to linear analogs (Clint =55 μL/min/mg) in mouse liver microsomes. This translated to extended plasma half-life (t1/2 =1.64 hours vs. 1.1 hours) and increased volume of distribution (Vdss =0.6 L/kg vs. 0.347 L/kg), indicating enhanced tissue penetration [1] [5]. The molecular basis for this improvement lies in the cyclopropyl group's ability to shield adjacent metabolic hot spots while maintaining optimal spatial orientation between the pyridine carboxamide hydrogen-bond acceptor and the cyclohexanol hydrogen-bond donor.
Table 1: Pharmacokinetic Comparison of Linear vs. Cyclopropyl Linkers
Parameter | Linear Linker (Compound 2) | Cyclopropyl Linker (Compound 5) | Improvement |
---|---|---|---|
Plasma t1/2 (h) | 1.1 | 1.64 | 49% increase |
Microsomal Clint (μL/min/mg) | 55 | <10 | >81% reduction |
Vdss (L/kg) | 0.347 | 0.6 | 73% increase |
PAMPA Pe (×10-6 cm/s) | 3.21 | 4.15 | 29% increase |
The trans-cyclohexanol configuration in 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide serves as an essential stereochemical determinant for precise target engagement with mitofusin proteins. X-ray crystallographic analysis of bound analogs demonstrated that exclusively the trans-R,R enantiomer establishes the hydrogen-bonding network necessary for mimicking key residues in the MFN2 GTPase domain [1] [5]. The equatorial hydroxy group at the 1-position of the cyclohexyl ring forms bidentate hydrogen bonds with MFN2 His380, while the axial methylene linker optimally positions the pyridine carboxamide to interact with Val372 and Met376 [1].
Functional validation through mitochondrial elongation assays revealed a 50-fold potency difference between stereoisomers. The trans-R,R enantiomer exhibited potent mitofusin activation (EC50 =5-6 nM) in MFN2-deficient cells, while cis and trans-S,S configurations showed negligible activity at concentrations up to 500 nM [1] [5]. This stereoselectivity arises from incompatible binding geometries in non-productive enantiomers: Molecular dynamics simulations demonstrated that incorrect stereochemistry induces steric clashes with Phe316 in the hydrophobic pocket and misalignment of the hydrogen-bond donor relative to Thr394 [5].
The hydroxy group's stereochemical orientation further influences cellular penetration kinetics. Trans-configured analogs demonstrated 3.2-fold greater accumulation in neuronal mitochondria compared to cis isomers, attributable to optimized passive diffusion through lipid bilayers [5] [9]. This enhanced bioavailability translated to prolonged pharmacodynamic effects in neural tissue, with sustained mitochondrial fusion activation observed for >8 hours post-administration in cortical neurons [1].
Strategic fluorine placement at the pyridine C2 position in 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide significantly enhances target engagement through a dual mechanism: electronic modulation of the carboxamide recognition element and mitigation of oxidative metabolism. Computational analyses comparing fluorination patterns revealed that ortho-positioned fluorine (C2) exerts the strongest influence on molecular conformation and electronic properties [8] [9]. Density functional theory calculations demonstrated that the C2-fluorine withdraws electron density from the pyridine nitrogen (σF = +0.67), which subsequently increases the carboxamide carbonyl's partial positive charge (δC=O = +0.23) by 19% compared to non-fluorinated analogs [8]. This polarization enhances hydrogen-bond acceptor strength toward Arg84 in the mitofusin binding pocket, increasing binding affinity by ΔG = -2.3 kcal/mol [4] [9].
Metabolic stabilization studies demonstrated that ortho-fluorination blocks cytochrome P450-mediated oxidation at the C3 position, which represented the primary metabolic pathway in non-fluorinated analogs. Comparative metabolism studies showed that 2-fluoropyridine derivatives reduced metabolite formation by 89% in human hepatocyte incubations compared to unsubstituted analogs [4] [7]. This effect is attributed to fluorine's combined steric shielding of adjacent positions and electron-withdrawing effects that deactivate the ring toward electrophilic oxidation.
Table 2: Positional Effects of Fluorine Substitution on Pyridine Carboxamides
Substitution Pattern | Binding Affinity (Kd, nM) | Metabolic Half-life (min) | Carboxamide pKa |
---|---|---|---|
No fluorine | 112 ± 15 | 30 ± 4 | 1.42 |
2-Fluoro (ortho) | 6.2 ± 0.8 | >240 | 1.05 |
3-Fluoro (meta) | 10 ± 1.6 | 142 ± 18 | 1.28 |
4-Fluoro (para) | 134 ± 39 | 89 ± 11 | 1.38 |
The ortho-fluorine position additionally enables water-mediated interactions within the mitofusin binding pocket. Crystallographic evidence revealed that 2-fluoropyridine derivatives form a hydrogen-bonding network bridging the fluorine atom to Tyr102 through a structural water molecule (distance: 2.7 Å) [4] [8]. This interaction contributes approximately 30% of the total binding energy improvement observed in fluorinated derivatives and explains the 5.8-fold potency advantage of ortho-fluorinated analogs over meta-substituted counterparts in mitochondrial fusion assays [4] [7]. The strategic fluorine positioning thus represents a multifunctional design element that concurrently optimizes electronic properties, metabolic stability, and water-mediated binding interactions.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: